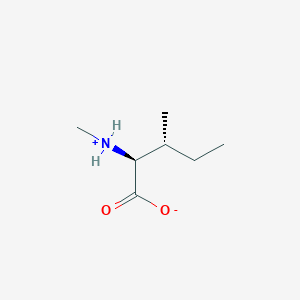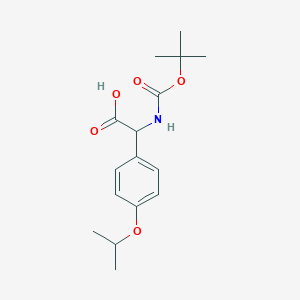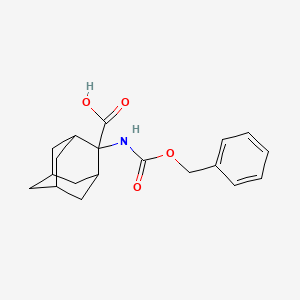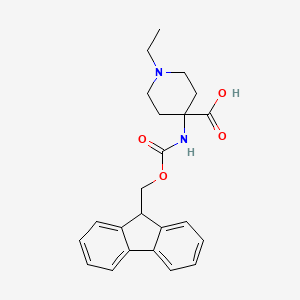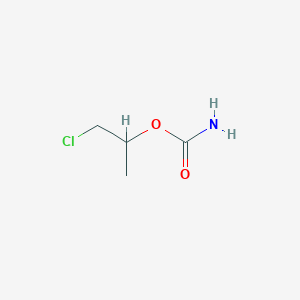
1-Chloropropan-2-yl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropropan-2-yl carbamate is an organic compound with the molecular formula C₄H₈ClNO₂ It is a derivative of carbamic acid and contains a chlorinated propyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions: 1-Chloropropan-2-yl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 1-chloropropan-2-ol and carbamic acid.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Acidic or basic catalysts for hydrolysis.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed:
- Substituted carbamates.
- 1-Chloropropan-2-ol.
- Carbonyl compounds.
科学的研究の応用
1-Chloropropan-2-yl carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Agriculture: It can be employed in the synthesis of agrochemicals and pesticides.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 1-chloropropan-2-yl carbamate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chlorine atom in the molecule acts as a leaving group, facilitating substitution reactions. In biological systems, the compound may inhibit specific enzymes by carbamoylation, affecting their activity and function.
類似化合物との比較
1-Chloropropan-2-yl isocyanate: Similar structure but contains an isocyanate group instead of a carbamate group.
1-Chloropropan-2-yl thiocarbamate: Contains a sulfur atom in place of the oxygen atom in the carbamate group.
1-Chloropropan-2-yl urea: Contains an additional amine group compared to the carbamate.
Uniqueness: 1-Chloropropan-2-yl carbamate is unique due to its specific reactivity and the presence of both a chlorinated propyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-chloropropan-2-yl carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHCTCHKQYNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(benzylamino)propyl]-N-methylcarbamate](/img/structure/B8014298.png)



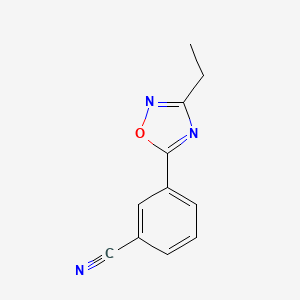
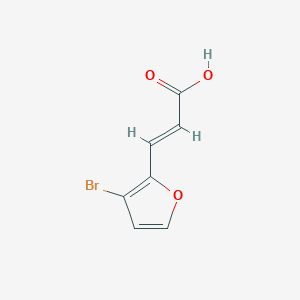
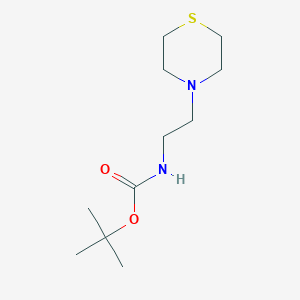
![(2S)-2-[(2-azaniumylacetyl)amino]hexanoate](/img/structure/B8014341.png)
